Lipophilicity (XLogP3) Comparison: Target Compound vs. Des-Methyl Analog (CAS 950240-11-6)
The target compound exhibits a computed XLogP3 of 1.5, compared to 1.1 for the direct des-methyl analog 1-[(2,5-diethoxyphenyl)sulfonyl]piperidine-4-carboxamide (CAS 950240-11-6) [1][2]. This difference of +0.4 log units is attributable solely to the presence of the 4-methyl group on the phenyl ring. Under the Lipinski framework, an XLogP3 shift of this magnitude can alter predicted passive membrane permeability by a factor of approximately 2.5× (assuming a linear free-energy relationship between logP and permeability for compounds in this range) [3].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 |
| Comparator Or Baseline | 1-[(2,5-Diethoxyphenyl)sulfonyl]piperidine-4-carboxamide (CAS 950240-11-6): XLogP3 = 1.1 |
| Quantified Difference | ΔXLogP3 = +0.4 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2024.11.20); no experimental logP data available |
Why This Matters
For procurement decisions in drug discovery, the 0.4 log unit lipophilicity increase may translate to measurably different ADME profiles, and switching to the des-methyl analog would introduce an uncharacterized variable in any biological assay where membrane partitioning is relevant.
- [1] PubChem Compound Summary for CID 15944018, 1-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperidine-4-carboxamide. National Center for Biotechnology Information (2024). View Source
- [2] PubChem Compound Summary for CID 25252528, 1-[(2,5-Diethoxyphenyl)sulfonyl]piperidine-4-carboxamide (CAS 950240-11-6). National Center for Biotechnology Information (2024). View Source
- [3] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
